1-Hexanaminium, N-(carboxymethyl)-N,N-dimethyl-3,3,4,4,5,5,6,6,6-nonafluoro-, hydroxide, inner salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hexanaminium, N-(carboxymethyl)-N,N-dimethyl-3,3,4,4,5,5,6,6,6-nonafluoro-, hydroxide, inner salt is a complex organic compound with the molecular formula C10H12F9NO2 and a molecular weight of 349.23 g/mol . This compound is characterized by the presence of a hexanaminium group, a carboxymethyl group, and multiple fluorine atoms, making it a unique and highly fluorinated molecule.
Vorbereitungsmethoden
The synthesis of 1-Hexanaminium, N-(carboxymethyl)-N,N-dimethyl-3,3,4,4,5,5,6,6,6-nonafluoro-, hydroxide, inner salt involves several steps:
Synthetic Routes: The preparation typically starts with the reaction of hexylamine with a fluorinated carboxylic acid derivative
Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure the desired product formation. Solvents like dichloromethane or tetrahydrofuran are often used to facilitate the reactions.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to optimize the reaction conditions and improve yield.
Analyse Chemischer Reaktionen
1-Hexanaminium, N-(carboxymethyl)-N,N-dimethyl-3,3,4,4,5,5,6,6,6-nonafluoro-, hydroxide, inner salt undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and carboxymethyl groups, leading to the formation of corresponding oxides and acids.
Reduction: Reduction reactions can target the fluorinated groups, although these reactions require strong reducing agents and specific conditions.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Hexanaminium, N-(carboxymethyl)-N,N-dimethyl-3,3,4,4,5,5,6,6,6-nonafluoro-, hydroxide, inner salt has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds and as a catalyst in certain reactions.
Biology: The compound’s unique structure makes it useful in studying the interactions of fluorinated molecules with biological systems. It can be used in the development of fluorinated drugs and imaging agents.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development, particularly in designing molecules with enhanced bioavailability and stability.
Wirkmechanismus
The mechanism of action of 1-Hexanaminium, N-(carboxymethyl)-N,N-dimethyl-3,3,4,4,5,5,6,6,6-nonafluoro-, hydroxide, inner salt involves its interaction with molecular targets through its functional groups:
Molecular Targets: The compound can interact with enzymes and receptors through its amino and carboxymethyl groups, potentially inhibiting or activating biological pathways.
Pathways Involved: The fluorinated groups can enhance the compound’s binding affinity and selectivity towards specific targets, making it a valuable tool in drug design and biochemical research.
Vergleich Mit ähnlichen Verbindungen
1-Hexanaminium, N-(carboxymethyl)-N,N-dimethyl-3,3,4,4,5,5,6,6,6-nonafluoro-, hydroxide, inner salt can be compared with other similar compounds:
Eigenschaften
CAS-Nummer |
145441-30-1 |
---|---|
Molekularformel |
C10H12F9NO2 |
Molekulargewicht |
349.19 g/mol |
IUPAC-Name |
2-[dimethyl(3,3,4,4,5,5,6,6,6-nonafluorohexyl)azaniumyl]acetate |
InChI |
InChI=1S/C10H12F9NO2/c1-20(2,5-6(21)22)4-3-7(11,12)8(13,14)9(15,16)10(17,18)19/h3-5H2,1-2H3 |
InChI-Schlüssel |
VQTNPRGLRDLXML-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+](C)(CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)CC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.